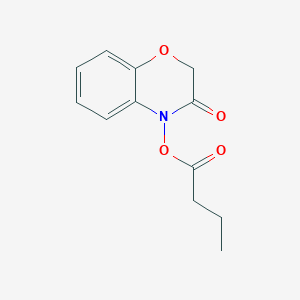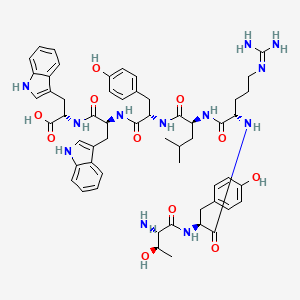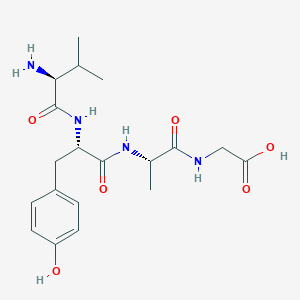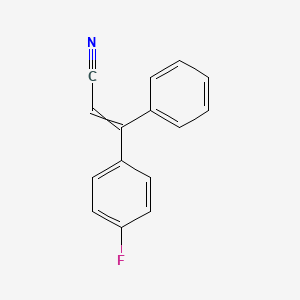
9-Phenyl-1,2,4,9-tetrahydro-3H-carbazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Phenyl-1,2,4,9-tetrahydro-3H-carbazol-3-one is a compound belonging to the carbazole family Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-1,2,4,9-tetrahydro-3H-carbazol-3-one typically involves the reaction of phenylhydrazine hydrochloride with 1,3-cyclohexanedione. The reaction is carried out under acidic conditions, often using trifluoroacetic acid as a catalyst . The process involves the formation of an intermediate hydrazone, which undergoes cyclization to form the carbazole core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
9-Phenyl-1,2,4,9-tetrahydro-3H-carbazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydrocarbazole derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can have different functional groups attached to the carbazole core .
科学的研究の応用
9-Phenyl-1,2,4,9-tetrahydro-3H-carbazol-3-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other carbazole derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of 9-Phenyl-1,2,4,9-tetrahydro-3H-carbazol-3-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, it is believed to inhibit certain enzymes involved in cell proliferation .
類似化合物との比較
Similar Compounds
- 1,2,3,9-Tetrahydro-4H-carbazol-4-one
- 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
- 3-(Dimethylamino)methyl-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Uniqueness
9-Phenyl-1,2,4,9-tetrahydro-3H-carbazol-3-one is unique due to the presence of the phenyl group at the 9th position, which imparts distinct chemical and biological properties compared to other carbazole derivatives .
特性
CAS番号 |
847355-80-0 |
|---|---|
分子式 |
C18H15NO |
分子量 |
261.3 g/mol |
IUPAC名 |
9-phenyl-2,4-dihydro-1H-carbazol-3-one |
InChI |
InChI=1S/C18H15NO/c20-14-10-11-18-16(12-14)15-8-4-5-9-17(15)19(18)13-6-2-1-3-7-13/h1-9H,10-12H2 |
InChIキー |
HCOXXKOIGZGZMK-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(CC1=O)C3=CC=CC=C3N2C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4'-(Triphenylsilyl)[1,1'-biphenyl]-3-yl]pyridine](/img/structure/B14177198.png)



![[2-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14177215.png)
![2-[(Diphenylmethylidene)amino]-2,5-dimethylhex-4-enamide](/img/structure/B14177223.png)

![N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}acetamide](/img/structure/B14177226.png)




![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate](/img/structure/B14177266.png)
